molecular formula C17H27ClN2O B211342 Ropivacaine hydrochloride CAS No. 98717-15-8

Ropivacaine hydrochloride

Cat. No. B211342
CAS RN: 98717-15-8
M. Wt: 310.9 g/mol
InChI Key: NDNSIBYYUOEUSV-RSAXXLAASA-N
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Description

Ropivacaine hydrochloride is a local anesthetic used to cause numbness or loss of feeling in patients before and during surgery or labor and delivery . It is also used to relieve acute pain . Ropivacaine is a member of the amino amide class of local anesthetics .


Synthesis Analysis

Ropivacaine hydrochloride is synthesized from L-2-pipecolic acid by successive reaction with SOCl2 and 2,6-dimethylaniline at 40 °C under ultrasonic irradiation . The major metabolite of ropivacaine, 3-OH-ropivacaine, is formed by CYP1A .


Molecular Structure Analysis

Ropivacaine has a lidocaine-related structure with tertiary amine side chains . It is a pure S (-) enantiomer with a propyl group on the piperidine nitrogen atom .


Chemical Reactions Analysis

Ropivacaine exhibits ABTS˙ + radical scavenging activity, with lidocaine being the most effective . The most thermodynamically favorable and only possible reaction mechanism involved hydrogen atom transfer between the free radical and the -C-H vicinal to the carbonyl group .


Physical And Chemical Properties Analysis

Ropivacaine hydrochloride has a molecular weight of 328.88 . It is soluble in DMSO (68 mg/mL) and water (40 mg/mL) .

Scientific Research Applications

Pharmacology and Clinical Use

Ropivacaine hydrochloride is a long-acting amide local anesthetic, notable for its reversible inhibition of sodium ion influx in nerve fibers, less lipophilicity than bupivacaine, and reduced potential for central nervous system and cardiotoxicity. It exhibits linear and dose-proportional pharmacokinetics and is extensively metabolized in the liver. Clinically, its greater degree of motor-sensory differentiation makes it useful in scenarios where motor blockade is undesirable (Kuthiala & Chaudhary, 2011).

Compatibility with Other Drugs

Ropivacaine hydrochloride demonstrates compatibility with narcotic opioid analgesics like morphine sulphate, sufentanil citrate, and fentanyl citrate, as well as the α2-adrenergic agonist clonidine HCl. This compatibility is particularly relevant when a combination of local anesthetic and opioid is administered for severe pain management (Öster Svedberg et al., 2002).

Sustained Delivery Systems

Innovative multivesicular liposome formulations for ropivacaine hydrochloride have been developed to overcome the limitations of conventional therapies. These formulations provide a sustained delivery mechanism, with in vitro release indicating a consistent and prolonged release profile, offering potential improvements over traditional administration methods (Shen et al., 2011).

Postoperative Analgesia in Elderly Patients

A study on the effectiveness of ropivacaine hydrochloride in postoperative analgesia for elderly patients with lower limb fractures demonstrated better pain scores, lower hemorheology indexes, inflammatory indexes, and stress indexes, and a reduced incidence of adverse reactions compared to a control group. This indicates the drug's efficacy and lower negative impact on serum indexes in this demographic (Dengguo, 2013).

Injectable Hydrogels for Prolonged Local Anesthesia

Research involving hydroxypropyl chitin thermo-sensitive hydrogel combined with hyaluronan for ropivacaine hydrochloride has been conducted to develop a controlled release system for local administration. This system shows promise in prolonging local analgesic effects in rats without notable side effects, suggesting potential for enhanced clinical applications (Qiao et al., 2022).

Safety And Hazards

Ropivacaine should be handled with care to avoid dust formation and contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical attention .

Future Directions

Recent research indicates that ropivacaine has potential therapeutic effects in cancer treatment . It has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells .

properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNSIBYYUOEUSV-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048379
Record name Ropivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropivacaine hydrochloride

CAS RN

98717-15-8
Record name Ropivacaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98717-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ropivacaine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ropivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ROPIVACAINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,810
Citations
I Bátai, M Kerényi, J Falvai, G Szabó - Anesthesia & Analgesia, 2002 - journals.lww.com
… The tested pharmaceutical preparations were ropivacaine hydrochloride 2 mg/mL and 10 mg/mL (Naropin®, AstraZeneca, Macclesfield, UK). Mueller-Hinton broth (Oxoid) and saline 0.9…
Number of citations: 62 journals.lww.com
Y Shen, Y Ji, S Xu, D Chen, J Tu - Drug delivery, 2011 - Taylor & Francis
… The aim of the present study was to design a depot delivery system of ropivacaine hydrochloride using multivesicular liposomes (RP-MVLs) to overcome the limitations of conventional …
Number of citations: 45 www.tandfonline.com
K Wen, X Na, M Yuan, N Bazybek, X Li, Y Wei… - Colloids and Surfaces B …, 2022 - Elsevier
… In order to solve this problem, a novel preparation strategy which called “post-loading mode” was innovatively designed in this study: ropivacaine hydrochloride (ROP), a hydrophilic …
Number of citations: 16 www.sciencedirect.com
X Wen, Y Li, X Liu, C Sun, J Lin, W Zhang… - Artificial cells …, 2019 - Taylor & Francis
… injury induced by ropivacaine hydrochloride with DRG cell in … The results showed that ropivacaine hydrochloride caused … injury induced by ropivacaine hydrochloride, increased the cell …
Number of citations: 12 www.tandfonline.com
JM Porter, B Crowe, M Cahill, GD Shorten - Anaesthesia, 2001 - Wiley Online Library
… The most important finding of this study is that the higher concentrations of ropivacaine hydrochloride that we studied inhibited platelet function. It is likely that, at the lower …
JQ XU, B ZHU, TH YE, XM WU… - Chinese Journal of …, 2004 - manu41.magtech.com.cn
… It is because ropivacaine hydrochloride has fewer central … [ 3] that ropivacaine hydrochloride appears possibly an ideal … mesylate with ropivacaine hydrochloride in efficacy and safety …
Number of citations: 15 manu41.magtech.com.cn
J Huang, X Liu, S Ding, L Zhu, W Yan - J Coll Physicians Surg Pak, 2019 - cpsp.edu.pk
… Compatibility of ropivacaine hydrochloride and fentanyl has the advantages of easy … ropivacaine hydrochloride combined with fentanyl versus large-dose of ropivacaine hydrochloride …
Number of citations: 4 cpsp.edu.pk
CE Sänger-Van De Griend, H Wahlström… - … of pharmaceutical and …, 1997 - Elsevier
A capillary electrophoresis method for the determination of the enantiomeric purity of the local anaesthetic ropivacaine hydrochloride in injection solutions has been validated. The …
Number of citations: 41 www.sciencedirect.com
SL Gianturco, LL Pavlech, KD Storm, MV Yuen… - 2021 - archive.hshsl.umaryland.edu
This report was created to assist the United States (US) Food and Drug Administration (FDA) in its evaluation of the use of ropivacaine hydrochloride (ropivacaine HCl; UNII code: …
Number of citations: 2 archive.hshsl.umaryland.edu
X Wen, X Lai, X Li, T Zhang, H Liang - Biomedicine & Pharmacotherapy, 2016 - Elsevier
… exposure time of the ropivacaine hydrochloride, all the subtype … Ropivacaine hydrochloride blocking the sodium channel and … Dose the ropivacaine hydrochloride change the CaMK II …
Number of citations: 12 www.sciencedirect.com

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